REACTION_SMILES
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[CH2:18]([Cl:19])[Cl:20].[CH3:21][C:22](=[O:23])[OH:24].[Cl:12][O:13][C:14]([CH3:15])([CH3:16])[CH3:17].[F:1][c:2]1[cH:3][c:4]([NH2:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[F:1][c:2]1[cH:3][c:4]([NH2:11])[c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]1[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)ccc1C(=O)O
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(Cl)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |